Cas no 1803712-04-0 (2,4-Dibromo-3-(difluoromethoxy)mandelic acid)

2,4-Dibromo-3-(difluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dibromo-3-(difluoromethoxy)mandelic acid
-
- Inchi: 1S/C9H6Br2F2O4/c10-4-2-1-3(6(14)8(15)16)5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16)
- InChI Key: MQEVDFIBLOZCCP-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C(C(=O)O)O)Br)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 280
- XLogP3: 3.1
- Topological Polar Surface Area: 66.8
2,4-Dibromo-3-(difluoromethoxy)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024140-1g |
2,4-Dibromo-3-(difluoromethoxy)mandelic acid |
1803712-04-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015024140-500mg |
2,4-Dibromo-3-(difluoromethoxy)mandelic acid |
1803712-04-0 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
Alichem | A015024140-250mg |
2,4-Dibromo-3-(difluoromethoxy)mandelic acid |
1803712-04-0 | 97% | 250mg |
504.00 USD | 2021-06-18 |
2,4-Dibromo-3-(difluoromethoxy)mandelic acid Related Literature
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on 2,4-Dibromo-3-(difluoromethoxy)mandelic acid
Introduction to 2,4-Dibromo-3-(difluoromethoxy)mandelic acid (CAS No. 1803712-04-0)
2,4-Dibromo-3-(difluoromethoxy)mandelic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 1803712-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of brominated and fluorinated mandelic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 2,4-Dibromo-3-(difluoromethoxy)mandelic acid features a mandelic acid backbone, which is a derivative of benzaldehyde and is commonly found in various natural products and synthetic drugs. The presence of bromine atoms at the 2nd and 4th positions, along with a difluoromethoxy group at the 3rd position, introduces unique electronic and steric properties to the molecule. These modifications enhance its reactivity and binding affinity, making it a valuable scaffold for drug design and development.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. The bromine atoms in 2,4-Dibromo-3-(difluoromethoxy)mandelic acid contribute to its potential as an intermediate in the synthesis of various bioactive molecules. Additionally, the difluoromethoxy group can influence the metabolic stability and pharmacokinetic properties of derived compounds, making it an attractive moiety for medicinal chemists.
One of the most compelling aspects of 2,4-Dibromo-3-(difluoromethoxy)mandelic acid is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including cancer, inflammation, and infectious disorders. The unique structural features of this compound allow for selective interactions with biological targets, which can lead to high efficacy and low toxicity profiles.
The synthesis of 2,4-Dibromo-3-(difluoromethoxy)mandelic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine atoms at specific positions on the mandelic acid core necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve the desired molecular structure.
Efforts have been made to optimize synthetic routes for large-scale production of 2,4-Dibromo-3-(difluoromethoxy)mandelic acid. These efforts focus on improving reaction efficiency, reducing byproduct formation, and minimizing environmental impact. Green chemistry principles are increasingly being integrated into synthetic protocols to ensure sustainability in pharmaceutical manufacturing.
The pharmacological properties of derivatives derived from 2,4-Dibromo-3-(difluoromethoxy)mandelic acid have been extensively studied in preclinical models. Initial findings suggest that these compounds exhibit potent anti-inflammatory and anticancer activities. The ability of brominated aromatic compounds to modulate enzyme activity and signal transduction pathways has opened new avenues for therapeutic intervention.
In conclusion, 2,4-Dibromo-3-(difluoromethoxy)mandelic acid (CAS No. 1803712-04-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis requires advanced organic chemistry techniques but offers a versatile platform for developing novel therapeutic agents. As research continues to uncover new applications for halogenated mandelic acid derivatives, compounds like this are likely to play a crucial role in future drug development efforts.
1803712-04-0 (2,4-Dibromo-3-(difluoromethoxy)mandelic acid) Related Products
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)




